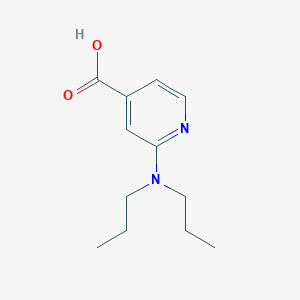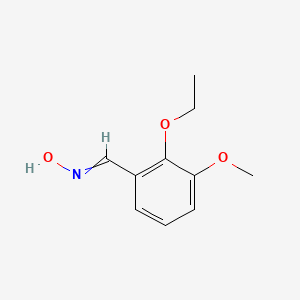
2-(Dipropylamino)isonicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dipropylamino)isonicotinic acid is a chemical compound with the molecular formula C12H18N2O2 . It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position . The compound is also known as 2-(dipropylamino)pyridine-4-carboxylic acid .
Synthesis Analysis
A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .Molecular Structure Analysis
The molecular structure of 2-(Dipropylamino)isonicotinic acid includes a pyridine ring with a carboxylic acid group at the 4-position and a dipropylamino group at the 2-position . The compound has a molecular weight of 258.74 g/mol . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxylic group results in zigzag and linear molecular packing modes .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Dipropylamino)isonicotinic acid are not well-documented, it is known that isoniazid, a derivative of isonicotinic acid, induces a post-translational modification (PTM) of histones, lysine isonicotinylation (K inic), also called 4-picolinylation, in cells and mice .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Dipropylamino)isonicotinic acid include a molecular weight of 258.74 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, rotatable bond count of 6, exact mass of 258.1135055 g/mol, monoisotopic mass of 258.1135055 g/mol, topological polar surface area of 53.4 Ų, heavy atom count of 17, and a formal charge of 0 .Scientific Research Applications
Plant Disease Resistance
One of the most promising applications of 2-(Dipropylamino)isonicotinic acid is in the field of agriculture, where it can be used to protect plants against diseases . This compound can act as an elicitor, stimulating the immune system of plants and making them resistant to infections even before the first symptoms appear . This method of activating the plant’s natural defenses is one of the fastest-growing and prospective strategies in agriculture .
Synthetic Inducers of Plant Immunity
2-(Dipropylamino)isonicotinic acid can also be used as a synthetic inducer of plant immunity . Unlike conventional pesticides that have direct biocidal effects on pathogens, synthetic chemical inducers stimulate or prime the endogenous immunity of plants to combat pathogenic invasions . This approach is considered more effective and environmentally friendly compared to conventional pesticides .
Organocatalyst in Chemical Reactions
This compound can be used as an organocatalyst in the one-pot four-component condensation reaction . This reaction is used to synthesize pyranopyrazoles-based heterocyclic compounds , which have various applications in the field of medicinal chemistry due to their biological activities.
Preparation of Coordination Polymers
2-(Dipropylamino)isonicotinic acid can act as an organic ligand for the preparation of copper (I) halide coordination polymer . Coordination polymers have potential applications in various fields such as gas storage, separation, catalysis, and luminescence.
Solubility Prediction
The descriptors for isonicotinic acid, a related compound, can be used to predict partition coefficients and solubility in a host of organic solvents . This could potentially be applied to 2-(Dipropylamino)isonicotinic acid as well, aiding in the prediction of its physicochemical properties.
Development of New Pesticides
Given its potential as a plant immune system inducer, 2-(Dipropylamino)isonicotinic acid could be used in the development of new pesticides . These pesticides would work not by killing pests directly, but by bolstering the plant’s own defenses, making it more resistant to pest attacks .
Safety and Hazards
While specific safety and hazard information for 2-(Dipropylamino)isonicotinic acid is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Mechanism of Action
Target of Action
2-(Dipropylamino)isonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . Therefore, the primary targets of 2-(Dipropylamino)isonicotinic acid are likely to be similar to those of isoniazid.
Mode of Action
Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . As a derivative of isoniazid, 2-(Dipropylamino)isonicotinic acid may share a similar mode of action.
Biochemical Pathways
Isoniazid interferes with the synthesis of mycolic acids, crucial components of the mycobacterial cell wall . This interference disrupts cell wall formation, leading to bacterial death .
Pharmacokinetics
Isoniazid and its metabolites, including isonicotinic acid, have been studied . Isoniazid is administered intravenously, and its metabolites are determined in urine . The overall model describing isoniazid and metabolite disposition consists of 12 compartments .
Result of Action
Based on its similarity to isoniazid, it can be inferred that the compound may have bactericidal effects against mycobacteria, particularly during periods of rapid growth .
Action Environment
The action, efficacy, and stability of 2-(Dipropylamino)isonicotinic acid may be influenced by various environmental factors. For instance, the pH and temperature can affect the solubility and stability of similar compounds . .
properties
IUPAC Name |
2-(dipropylamino)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-7-14(8-4-2)11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZXWYXVYBSDDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dipropylamino)isonicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)




![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)


